![molecular formula C22H26N2O2 B269440 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269440.png)

4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

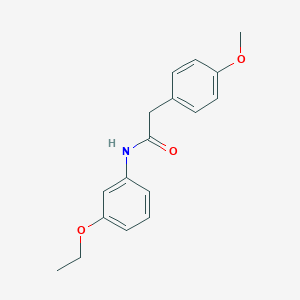

Descripción

4-[(Cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anti-cancer agent due to its ability to selectively target cancer cells that exhibit high levels of ribosomal DNA (rDNA) transcription.

Mecanismo De Acción

4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of a functional transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequent disruption of ribosome biogenesis, which is essential for cancer cell growth and survival.

Biochemical and Physiological Effects:

4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, which is thought to be the mechanism by which 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide inhibits tumor growth. 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide is its specificity for cancer cells that exhibit high levels of rDNA transcription, which reduces the potential for off-target effects. 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has also been shown to have low toxicity in preclinical studies, which is a desirable characteristic for a potential anti-cancer agent. However, 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide involves the induction of DNA damage, which may limit its potential as a long-term treatment option.

Direcciones Futuras

Future research on 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide will likely focus on optimizing its pharmacokinetic properties and developing more efficient synthesis methods. Additionally, further studies will be needed to determine the efficacy and safety of 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide in clinical trials. Other potential future directions for 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide research include investigating its potential as a treatment for other diseases such as inflammatory disorders and viral infections. Finally, 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide may also be used as a tool compound for studying the role of ribosome biogenesis in cancer and other diseases.

Métodos De Síntesis

The synthesis of 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the reaction between 4-bromo-N-ethyl-N-phenylbenzamide and cyclohexyl isocyanate to form the desired product. The final compound is obtained after purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that exhibit high levels of rDNA transcription, which is a hallmark of many types of cancer. 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been tested in preclinical studies on a range of cancer types including breast, ovarian, and pancreatic cancer, and has shown promising results in inhibiting tumor growth.

Propiedades

Nombre del producto |

4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide |

|---|---|

Fórmula molecular |

C22H26N2O2 |

Peso molecular |

350.5 g/mol |

Nombre IUPAC |

4-(cyclohexanecarbonylamino)-N-ethyl-N-phenylbenzamide |

InChI |

InChI=1S/C22H26N2O2/c1-2-24(20-11-7-4-8-12-20)22(26)18-13-15-19(16-14-18)23-21(25)17-9-5-3-6-10-17/h4,7-8,11-17H,2-3,5-6,9-10H2,1H3,(H,23,25) |

Clave InChI |

SJAQDMZGCITRTQ-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |

SMILES canónico |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

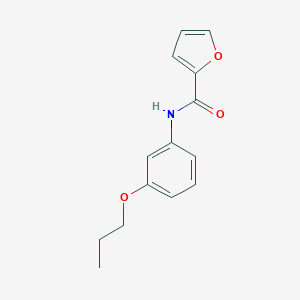

![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)

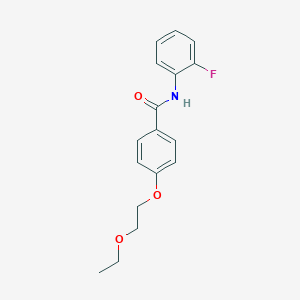

![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)

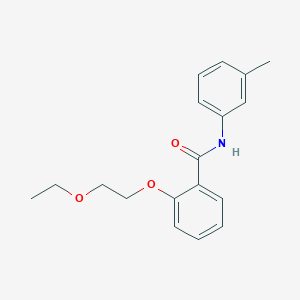

![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)

![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)

![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)

![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)

![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)

![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)